molecular formula C6H4ClN3O B12467694 7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12467694
M. Wt: 169.57 g/mol
InChI Key: SUCPYVACDDLFMD-UHFFFAOYSA-N
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Description

7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with a chlorine atom at the 7th position. The presence of this chlorine atom enhances the compound’s chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the construction of the pyrrolo[3,2-d]pyrimidine core followed by the introduction of the chlorine atom. One efficient synthetic route involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. Subsequent construction of an annellated pyrrolo ring provides the desired compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of inert atmosphere and controlled temperature conditions are crucial to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.

    Cyclization Reactions: The pyrrolo[3,2-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions often involve heating under reflux or microwave irradiation to accelerate the reaction rates.

Major Products Formed

The major products formed from these reactions include substituted pyrrolo[3,2-d]pyrimidines, N-oxides, and dihydro derivatives, which can be further functionalized for various applications.

Scientific Research Applications

7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with multiple molecular targets, including tyrosine kinases such as EGFR, Her2, VEGFR2, and CDK2. The compound binds to the active sites of these kinases, inhibiting their activity and leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition induces cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

7-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C6H4ClN3O/c7-3-1-8-5-4(3)9-2-10-6(5)11/h1-2,8H,(H,9,10,11)

InChI Key

SUCPYVACDDLFMD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)Cl

Origin of Product

United States

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